molecular formula C14H10BrFO B1302596 3-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844884-90-8

3-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No. B1302596
CAS RN: 844884-90-8
M. Wt: 293.13 g/mol
InChI Key: HOHYIYYZWQBAGC-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluoro-3’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives . It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4’-fluoro-3’-methylbenzophenone are not detailed in the retrieved sources, a study on a similar compound, 4-bromo-4’-methylbenzophenone, reported a photoreduction quantum efficiency of 7.75% when the compound was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4’-fluoro-3’-methylbenzophenone include a molecular weight of 293.13 and a density of 1.435g/cm3 . The boiling point is reported to be 388.8ºC at 760 mmHg .

Scientific Research Applications

Photoreduction Studies

The compound can be used in photoreduction studies. For instance, similar compounds like 4-bromo-4’-methylbenzophenone have been used in quantitative studies of photoreduction . The process involves placing solutions of the compound in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency .

Synthesis of Substituted Benzopinacols

The compound can be used in the synthesis of substituted benzopinacols. In a study, the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .

Friedel-Crafts Acylation Reaction

The compound can be synthesized using a Friedel-Crafts acylation reaction. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .

Phosphorescence Studies

Benzophenones, including this compound, are well known for their phosphorescence, which has been studied at length at reduced temperature . In one experiment, an attempt was made to encase a benzophenone derivative in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

Proteomics Research

The compound can be used in proteomics research . However, the specific applications in this field are not detailed in the available resources.

Mechanism of Action

Target of Action

Benzophenone derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-Bromo-4’-fluoro-3’-methylbenzophenone is likely related to its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Action Environment

The action of 3-Bromo-4’-fluoro-3’-methylbenzophenone, like other chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with it . Its stability and efficacy in a given environment would depend on these factors.

properties

IUPAC Name

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYIYYZWQBAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373676
Record name 3-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-fluoro-3'-methylbenzophenone

CAS RN

844884-90-8
Record name 3-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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